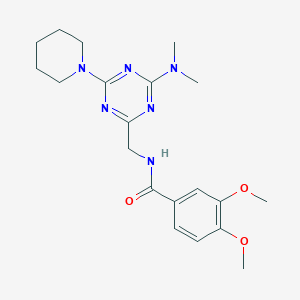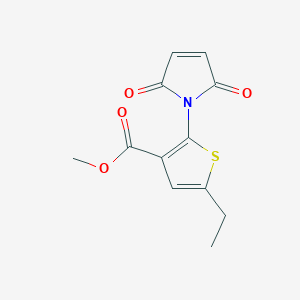![molecular formula C21H25N3O4S B2492391 6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2097921-30-5](/img/structure/B2492391.png)
6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule belongs to a class of compounds known for their varied chemical reactions and potential applications in scientific research. While specific studies directly on this compound are scarce, research on similar compounds provides insight into its possible characteristics and functionalities.
Synthesis Analysis
Research on related compounds, such as those involving cyclopropyl and dihydropyrimidinone structures, typically involves multistep synthetic routes. For instance, the synthesis of similar antibacterial agents involves Dieckmann-type cyclization and displacement reactions, showcasing the complexity and the required precision in crafting such molecules (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their complex arrangements, which can be elucidated through techniques like NMR, IR, and X-ray crystallography. Studies often involve theoretical and experimental investigations to understand the geometric parameters and the electronic structure, which are crucial for predicting reactivity and interactions with biological targets (Özdemir et al., 2015).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including cyclocondensation, Michael addition, and reactions with organic azides, indicating a versatile reactivity profile that can be harnessed for various synthetic applications. The specific functionalities within the compound, such as the sulfonyl and cyclopropyl groups, play a significant role in determining its chemical behavior (Warren & Knaus, 1982).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are key to understanding their behavior in different environments and potential applications. The crystal structure, in particular, provides insights into the molecular conformation and intermolecular interactions, which are essential for material science and pharmaceutical applications (F. Orozco et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and redox characteristics, are fundamental to the compound's reactivity and its interaction with other molecules. Such properties are typically assessed through experimental studies and computational methods, providing a comprehensive understanding of the compound's behavior in chemical reactions (Sharma et al., 2007).
Applications De Recherche Scientifique
Antibacterial Agents
One significant application of compounds related to 6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is in the development of antibacterial agents. The synthesis and reactions of similar compounds have been explored for their potential as antibacterial agents, demonstrating the versatility and potential of these compounds in medicinal chemistry. For instance, derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which share a structural resemblance to the query compound, have been synthesized and evaluated for their antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Antimicrobial and Antifungal Activities
Compounds similar to the query molecule have been synthesized and assessed for their antimicrobial and antifungal activities, underscoring the broad applicability of such molecules in combating various pathogens. For example, substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, have shown significant anti-bacterial and anti-fungal activities in evaluations against bacteria like Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and fungi such as Aspergillus niger and Fusarium oxisporium (Mittal, Sarode, & Vidyasagar, 2011).
Synthetic Chemistry and Self-Assembly
Another research application involves the synthesis of complex organic molecules and the study of their self-assembly and hydrogen bonding, highlighting the compound's relevance in understanding molecular interactions and designing novel materials. The synthesis of 2-aminopyrimidinones and their self-assembly, facilitated by reactions involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, exemplifies the compound's utility in materials science and organic synthesis (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antitumor Activity
Exploring the antitumor activity of related compounds further demonstrates the potential of 6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one derivatives in oncology. The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their subsequent evaluation against cancer cell lines indicate the promise of such compounds in developing new anticancer drugs (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21-12-19(16-1-2-16)22-14-23(21)13-15-5-8-24(9-6-15)29(26,27)18-3-4-20-17(11-18)7-10-28-20/h3-4,11-12,14-16H,1-2,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFRCLAAPDYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)





![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)